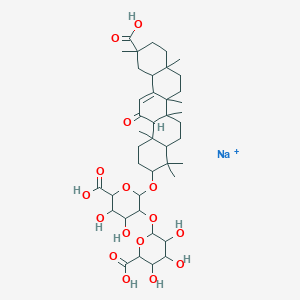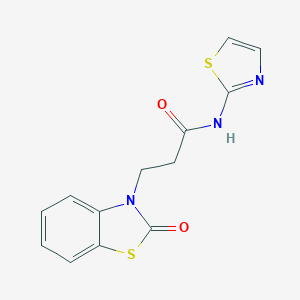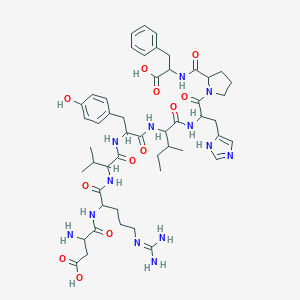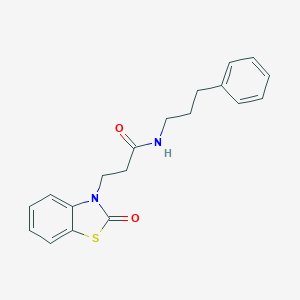
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DTT-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 is a small molecule inhibitor that targets the protein-protein interaction between p53 and MDM2, which is a key regulator of the p53 tumor suppressor pathway. The p53 pathway is frequently disrupted in cancer, and the development of small molecule inhibitors like DTT-001 has the potential to restore p53 function and induce apoptosis in cancer cells.
作用機序
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its anti-tumor activity by binding to the p53-binding domain of MDM2, which prevents the interaction between p53 and MDM2. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and reducing the expression of anti-apoptotic proteins.
生化学的および生理学的効果
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. In addition to its anti-tumor activity, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have anti-inflammatory effects and may have potential applications in other diseases such as autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its specificity for the p53-MDM2 interaction, which reduces the risk of off-target effects and toxicity. However, one limitation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its low solubility, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide and improve its pharmacokinetic properties.
将来の方向性
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has the potential to be a valuable therapeutic option for patients with cancer and other diseases. Future studies should focus on optimizing the formulation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide and improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, the combination of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide with other anti-cancer agents should be explored to further enhance its anti-tumor activity. Finally, the potential applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in other diseases such as autoimmune disorders should be investigated.
合成法
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves a multistep process that begins with the reaction of 2-aminobenzoxazole with thioacetamide to form 4,5-dihydro-1,3-thiazol-2-amine. This intermediate is then reacted with 2-oxo-1,3-benzoxazole-3-acetic acid to form the final product, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been optimized to produce high yields and purity, making it suitable for further studies and applications.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied in preclinical models of cancer, and the results have shown promising anti-tumor activity. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to be effective in overcoming drug resistance in cancer cells, making it a potentially valuable therapeutic option for patients with refractory cancers.
特性
製品名 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide |
|---|---|
分子式 |
C13H13N3O3S |
分子量 |
291.33 g/mol |
IUPAC名 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C13H13N3O3S/c17-11(15-12-14-6-8-20-12)5-7-16-9-3-1-2-4-10(9)19-13(16)18/h1-4H,5-8H2,(H,14,15,17) |
InChIキー |
WOZJKNCFIBIRNS-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
正規SMILES |
C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)

![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)








![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
